(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid
Overview
Description
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of pyridine and contains a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Scientific Research Applications
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-(methoxycarbonyl)pyridine with a boron reagent under specific conditions. For example, the hydroboration of 2-(methoxycarbonyl)pyridine with a borane reagent can yield the desired boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Mechanism of Action
The mechanism of action of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic Acid: Another pyridine derivative with a boronic acid group, commonly used in similar cross-coupling reactions.
Phenylboronic Acid: A simpler boronic acid compound used in a variety of organic synthesis reactions.
2-Methoxycarbonylphenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. Its methoxycarbonyl group also provides additional functionality that can be exploited in synthetic applications .
Properties
IUPAC Name |
(2-methoxycarbonylpyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-4-5(8(11)12)2-3-9-6/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZZDNQZEWCDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674862 | |
Record name | [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-30-9 | |
Record name | 2-Pyridinecarboxylic acid, 4-borono-, 2-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methoxycarbonyl)pyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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